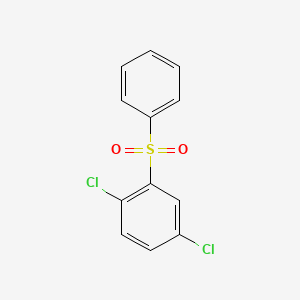
2-Benzenesulfonyl-1,4-dichlorobenzene
Overview
Description
2-Benzenesulfonyl-1,4-dichlorobenzene: is an organic compound characterized by the presence of a benzenesulfonyl group and two chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzenesulfonyl-1,4-dichlorobenzene typically involves the sulfonylation of 1,4-dichlorobenzene. One common method is as follows:
Starting Material: 1,4-Dichlorobenzene.
Reagent: Chlorosulfonic acid (ClSO₃H).
Reaction Conditions: The reaction is carried out under controlled temperature conditions, typically between 0°C and 50°C, to prevent decomposition or side reactions.
Procedure: 1,4-Dichlorobenzene is slowly added to chlorosulfonic acid with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonyl-1,4-dichlorobenzene: can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonyl derivatives.
Reduction: 2-Benzenesulfanyl-1,4-dichlorobenzene.
Oxidation: 2-Benzenesulfonic acid-1,4-dichlorobenzene.
Scientific Research Applications
2-Benzenesulfonyl-1,4-dichlorobenzene: has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Chemistry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-1,4-dichlorobenzene in various reactions involves the following steps:
Nucleophilic Substitution: The electron-withdrawing effect of the sulfonyl group activates the benzene ring towards nucleophilic attack, facilitating the substitution of chlorine atoms.
Reduction: The sulfonyl group is reduced to a sulfide through the transfer of hydride ions from the reducing agent.
Oxidation: The sulfonyl group is further oxidized to a sulfonic acid or sulfonate through the addition of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
2-Benzenesulfonyl-1,4-dichlorobenzene: can be compared with other similar compounds, such as:
2-Benzenesulfonyl-1,3-dichlorobenzene: Differing in the position of chlorine atoms, which affects its reactivity and applications.
2-Benzenesulfonyl-1,4-dibromobenzene: Bromine atoms instead of chlorine, leading to different reactivity patterns in nucleophilic substitution reactions.
2-Benzenesulfonyl-1,4-difluorobenzene: Fluorine atoms instead of chlorine, resulting in higher stability and different electronic properties.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both sulfonyl and dichloro functionalities, which confer distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOUFJBAMAPFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
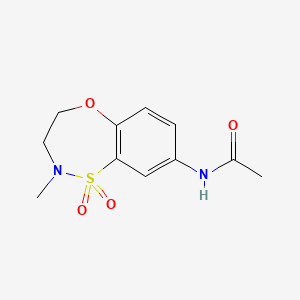
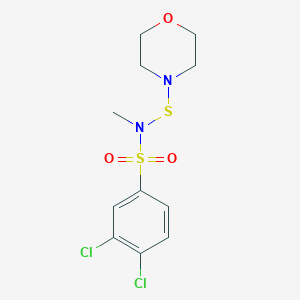
![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)
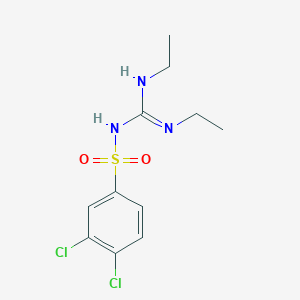
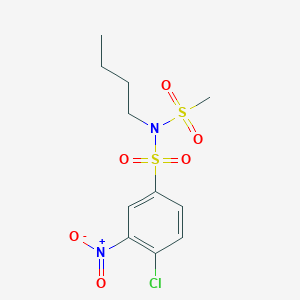
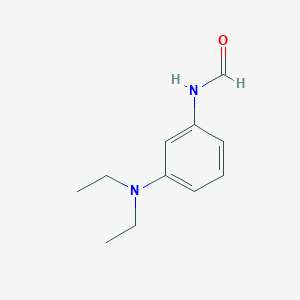
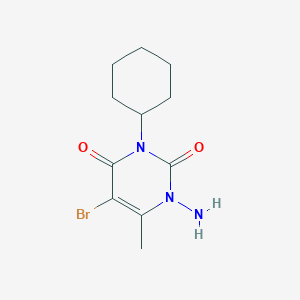
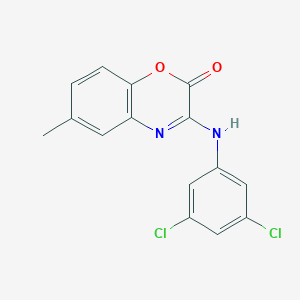
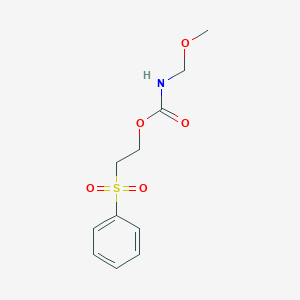
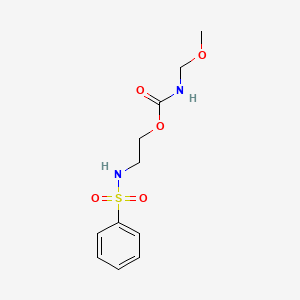
![(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester](/img/structure/B8039850.png)
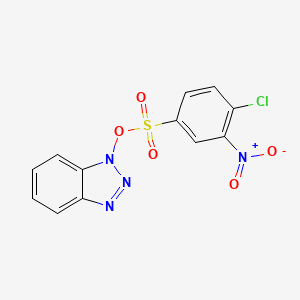
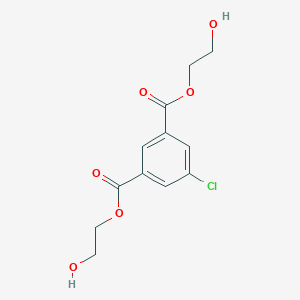
![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
